molecular formula C6H7N5S B125323 6-Methylthioguanine CAS No. 1198-47-6

6-Methylthioguanine

Cat. No.: B125323
CAS No.: 1198-47-6
M. Wt: 181.22 g/mol
InChI Key: YEGKYFQLKYGHAR-UHFFFAOYSA-N
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Description

6-Methylthioguanine is a derivative of guanine, a nucleobase found in DNA and RNA. It is characterized by the substitution of a methylthio group at the sixth position of the guanine molecule. This modification enhances its photoreactivity, making it a subject of interest in various scientific fields, including photochemotherapy and DNA damage studies .

Mechanism of Action

Target of Action

6-Methylthioguanine is a purine analog of guanine . Its primary targets are DNA and RNA, where it gets incorporated, resulting in the blockage of synthesis and metabolism of purine nucleotides . This interaction with DNA and RNA plays a crucial role in its mechanism of action.

Mode of Action

The compound interacts with its targets (DNA and RNA) by getting incorporated into them . This incorporation results in the blockage of synthesis and metabolism of purine nucleotides . It’s also found that the double substitution of nucleobases (thionation and methylation) boosts the photoactivity by introducing more reactive channels .

Biochemical Pathways

This compound affects the purine salvage pathway . The resistance to this compound is related to the expression of the salvage pathway enzyme HGPRT . The compound is converted into bioactive 6sGTPs intracellularly .

Pharmacokinetics

The compound is absorbed to an extent of approximately 30% (range: 14% to 46%; highly variable) . It is metabolized in the liver, rapidly and extensively via thiopurine methyltransferase (TPMT) to 2-amino-6-methylthioguanine (MTG; active) and inactive compounds . It is excreted in urine, primarily as metabolites .

Result of Action

The compound’s action results in DNA damage, which holds promising applications in photochemotherapy treatment of cancers or pathogens . The effect of thionation in synergy with methylation opens a unique C−S bond cleavage pathway through crossing to a repulsive 1πσ* state, generating thiyl radicals as highly reactive intermediates that may invoke biological damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as UV radiation . The compound’s photoactivity can be significantly enhanced under variable wavelength UVA excitation (310−330 nm) . This enhanced photoactivity can accelerate DNA damage processes and cell death upon exposure to ionizing radiation or UV photolysis .

Biochemical Analysis

Biochemical Properties

6-Methylthioguanine is generated spontaneously by the enzymatic metabolism of thioguanine in the presence of S-adenosyl-L-methionine (S-AdoMet) and thiopurine methyl-transferase (TPMT) . It plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly enhancing the photoactivity of DNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylthioguanine can be synthesized through the methylation of 6-thioguanine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methylthioguanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

Scientific Research Applications

6-Methylthioguanine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methylthioguanine is unique due to its dual functionality of thionation and methylation, which significantly enhances its photoreactivity compared to its single-substituted counterparts. This makes it a valuable compound for studying DNA damage and developing advanced photodynamic therapies .

Properties

IUPAC Name

6-methylsulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKYFQLKYGHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152594
Record name 6-Methylthioguanine
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Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-47-6
Record name 6-Methylthioguanine
Source CAS Common Chemistry
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Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-(methylthio)-1H-purin-2-amine
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Record name 6-METHYLTHIOGUANINE
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Synthesis routes and methods

Procedure details

By repeating this procedure but replacing the above 6-mercaptopurine compound with the corresponding 2-amino-6-mercaptopurine compound there is obtained the corresponding 2-amino-6-methylthiopurine compound.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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